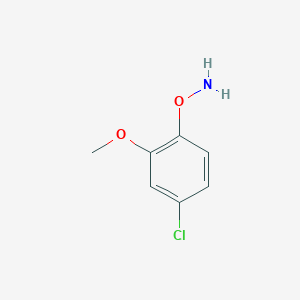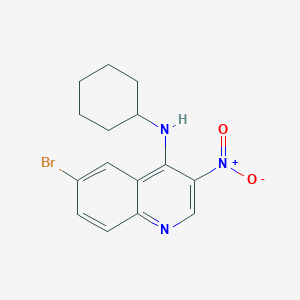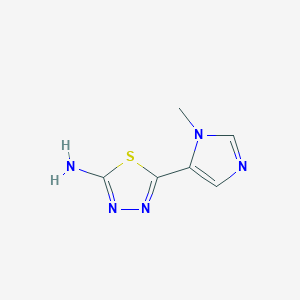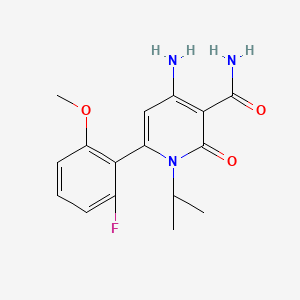![molecular formula C13H22N2O2S2 B13704723 N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide is a compound with the molecular formula C13H22N2O2S2 and a molecular weight of 302.46 g/mol . It is characterized by the presence of acrylamide groups attached to a central propane-2,2-diylbis(sulfanediyl)bis(ethane-2,1-diyl) structure. This compound is typically found in a white to yellow solid form and is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide involves the reaction of acrylamide with a suitable precursor containing the propane-2,2-diylbis(sulfanediyl)bis(ethane-2,1-diyl) moiety. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide involves its ability to form covalent bonds with various substrates through its acrylamide groups. This allows it to crosslink with other molecules, forming stable networks and structures . The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Vergleich Mit ähnlichen Verbindungen
N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide can be compared with other similar compounds, such as:
N,N’-[[Ethane-1,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide: This compound has a similar structure but with an ethane-1,2-diylbis(sulfanediyl) moiety instead of propane-2,2-diylbis(sulfanediyl).
N,N’-[[Butane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide: This compound features a butane-2,2-diylbis(sulfanediyl) moiety, providing different physical and chemical properties.
The uniqueness of N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H22N2O2S2 |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
N-[2-[2-[2-(prop-2-enoylamino)ethylsulfanyl]propan-2-ylsulfanyl]ethyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O2S2/c1-5-11(16)14-7-9-18-13(3,4)19-10-8-15-12(17)6-2/h5-6H,1-2,7-10H2,3-4H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
KUFZKOOBDPQMGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(SCCNC(=O)C=C)SCCNC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)




